REACTION_CXSMILES
|
[C:1]([C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[NH:9][CH:8]=[CH:7]2)([OH:3])=[O:2].[C:13]([O-])(O)=O.[Na+].CI.O>CN(C=O)C.CCOC(C)=O>[CH3:13][O:2][C:1]([C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[NH:9][CH:8]=[CH:7]2)=[O:3] |f:1.2|
|
Name
|
|
Quantity
|
32.2 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)C=1C=C2C=CNC2=CC1
|
Name
|
|
Quantity
|
53.36 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
122.22 g
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
were stirred at RT for 2 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
the organic layer was washed with bicarbonate solution
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C=1C=C2C=CNC2=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |